molecular formula C₂₀H₃₄O₂ B1159322 5α-Methyl Androstanediol

5α-Methyl Androstanediol

Cat. No.: B1159322
M. Wt: 306.48
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5α-Androstanediol (5α-androstane-3α,17β-diol) is a reduced metabolite of dihydrotestosterone (DHT), synthesized via the sequential action of 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD) enzymes on testosterone . It acts as a neurosteroid, modulating neuronal excitability through positive allosteric modulation of GABAA receptors, and exhibits anticonvulsant properties . Structurally, it retains the androstane skeleton with hydroxyl groups at positions 3α and 17β. In peripheral tissues, 5α-androstanediol serves as a biomarker for androgen metabolism and contributes to hormone-sensitive processes, such as prostate health and immune regulation .

Properties

Molecular Formula

C₂₀H₃₄O₂

Molecular Weight

306.48

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

5α-Androstanediol vs. 5β-Androstanediol

Property 5α-Androstanediol 5β-Androstanediol
Structure 5α-reduced androstane backbone (A-ring trans) 5β-reduced androstane backbone (A-ring cis)
Synthesis Pathway Testosterone → 5α-DHT → 3α-HSD reduction Testosterone → 5β-DHT → 3α-HSD reduction
Receptor Activity Potent GABAA modulation; binds ERα/ERβ Weak GABAA activity; minimal receptor affinity
Physiological Role Neuroprotection, anticonvulsant effects Limited biological relevance
Metabolic Fate Converted to androsterone via 17β-HSD6 Converted to etiocholanolone via 17β-HSD

Key Insight : The stereochemistry at C5 (α vs. β) dictates receptor specificity and bioactivity. 5α-androstanediol is a potent neurosteroid, while 5β-androstanediol is largely inactive .

5α-Androstanediol vs. Androsterone/Etiocholanolone

Property 5α-Androstanediol Androsterone Etiocholanolone
Structure 3α,17β-diol 3α-hydroxy, 17-keto 3α-hydroxy, 17-keto (5β-reduced)
Synthesis DHT → 3α-HSD reduction 5α-androstanediol → 17β-HSD oxidation 5β-androstanediol → 17β-HSD oxidation
GABAA Modulation EC50 = 5 μM; 4-fold potentiation Moderate activity (less potent than 5α-androstanediol) Inactive
Clinical Relevance Anticonvulsant, neuroprotective Marker of 5α-androgen metabolism Marker of 5β-androgen metabolism

Key Insight: Androsterone and etiocholanolone are oxidative metabolites of 5α- and 5β-androstanediol, respectively. While androsterone retains partial GABAA activity, etiocholanolone is inactive, highlighting the importance of 5α-reduction in neurosteroid efficacy .

5α-Androstanediol vs. Allopregnanolone

Property 5α-Androstanediol Allopregnanolone
Structure Androstane backbone (C19 steroid) Pregnane backbone (C21 steroid)
Synthesis Testosterone → DHT → 3α-HSD Progesterone → 5α-DHP → 3α-HSD
GABAA Potency EC50 = 5 μM; 4-fold potentiation EC50 = 0.1 μM; 5-fold potentiation
Receptor Specificity Binds ERα/ERβ; no progesterone receptor (PR) affinity Binds PR and GABAA receptors
Physiological Role Androgen-sensitive neuroprotection Stress response, mood regulation

Key Insight: Allopregnanolone is 50-fold more potent at GABAA receptors but lacks androgenic activity. 5α-Androstanediol uniquely interfaces with estrogen receptors, suggesting divergent roles in hormone-sensitive tissues .

5α-Androstanediol vs. Dihydrotestosterone (DHT)

Property 5α-Androstanediol DHT
Structure 3α,17β-diol 3-keto, 17β-hydroxy
Androgen Receptor (AR) Affinity Weak (Kd = 100 nM) High (Kd = 0.1 nM)
Bioactivation Requires conversion to DHT via 17β-HSD6 Directly binds AR
Physiological Role Neurosteroid; indirect androgen signaling Primary mediator of virilization

Key Insight : 5α-Androstanediol is a reservoir for DHT in tissues expressing 17β-HSD6, enabling localized androgen activation in organs like the prostate .

Research Findings and Clinical Implications

  • Neurosteroid Activity: 5α-Androstanediol enhances GABAA receptor currents with an EC50 of 5 μM, comparable to allopregnanolone but with lower potency. Its 3α-hydroxy group is critical for receptor interaction, as the 3β-epimer is inactive .
  • Hormone Metabolism: Elevated urinary 5α-androstanediol correlates with increased 5α-reductase activity, useful for diagnosing androgen excess in conditions like polycystic ovary syndrome (PCOS) .
  • Therapeutic Potential: Preclinical studies suggest 5α-androstanediol’s anticonvulsant effects could be harnessed for epilepsy treatment, though its androgenic side effects limit direct use .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways and enzymatic interactions involved in the synthesis and degradation of 5α-methyl androstanediol?

  • Methodological Answer : To map metabolic pathways, use isotopic labeling (e.g., deuterated testosterone) and incubate with tissue homogenates (e.g., liver, prostate, or brain). Analyze metabolites via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to identify intermediates like 5α-dihydrotestosterone (5α-DHT) and 5α-androstanediol . Enzyme activity assays (e.g., 5α-reductase, 3α-hydroxysteroid dehydrogenase [3α-HSD]) can quantify conversion rates using NADPH/NADH cofactors .

Q. How can researchers distinguish between 5α-androstanediol and its stereoisomers (e.g., 5β-androstanediol) in biological samples?

  • Methodological Answer : Employ chiral chromatography (GC-MS or LC-MS) with derivatization (e.g., trimethylsilyl ethers) to separate stereoisomers. Compare retention times and fragmentation patterns against authentic standards. Validate with nuclear magnetic resonance (NMR) for structural confirmation .

Q. What experimental models are suitable for studying the tissue-specific effects of 5α-androstanediol?

  • Methodological Answer : Use in vitro models (e.g., prostate or neuronal cell lines) to assess androgen receptor (AR) activation via luciferase reporter assays. For in vivo studies, employ 5α-reductase knockout mice or administer selective inhibitors (e.g., finasteride) to isolate 5α-androstanediol’s effects .

Advanced Research Questions

Q. How do contradictory findings about 5α-androstanediol’s neurosteroid activity arise, and how can they be resolved?

  • Methodological Answer : Contradictions may stem from differential receptor modulation (e.g., GABAA vs. AR). Use electrophysiology (patch-clamp) on hippocampal neurons to quantify GABAA potentiation by 5α-androstanediol. Compare results with AR-transfected HEK293 cells to disentangle receptor-specific effects .

Q. What are the limitations of current enzyme kinetic models for 3α-HSD-mediated conversion of 5α-DHT to 5α-androstanediol?

  • Methodological Answer : Standard assays often overlook cofactor dynamics (NADPH/NADH ratios). Optimize in vitro systems by engineering E. coli or yeast to overexpress 3α-HSD with NADPH-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase). Monitor cofactor flux via fluorescence resonance energy transfer (FRET) sensors .

Q. How can researchers address the paradoxical role of 5α-androstanediol in progesterone antagonism during cervical ripening?

  • Methodological Answer : Conduct ex vivo studies on murine cervical tissue using organ baths to measure collagenase activity and tensile strength. Administer 5α-androstanediol with/without progesterone receptor (PR) antagonists (e.g., RU486) to isolate orphan nuclear receptor interactions .

Q. What statistical approaches are recommended for resolving variability in 5α-androstanediol measurements across heterogeneous tissue samples?

  • Methodological Answer : Apply mixed-effects models to account for intra-sample variability (e.g., tissue heterogeneity, batch effects). Use bootstrap resampling to estimate confidence intervals for metabolite concentrations in GC-MS datasets .

Data Presentation and Reproducibility

Q. How should researchers present conflicting data on 5α-androstanediol’s androgenic potency in peer-reviewed manuscripts?

  • Methodological Answer : Use forest plots to visualize effect sizes and heterogeneity across studies. Include sensitivity analyses (e.g., leave-one-out tests) to identify outlier datasets. Pre-register experimental protocols on platforms like Open Science Framework to enhance reproducibility .

Q. What metadata standards are critical for sharing 5α-androstanediol-related omics data?

  • Methodological Answer : Adhere to MIAME (microarray) or MIAPE (proteomics) guidelines. Annotate raw LC-MS/GC-MS files with experimental conditions (e.g., ionization mode, collision energy) and deposit in repositories like MetaboLights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.